

Application Note & Protocol: N-Feruloyloctopamine Solution Preparation and Use

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Compound of Interest

Compound Name: *N*-Feruloyloctopamine

Cat. No.: B123784

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **N-Feruloyloctopamine**, an antioxidant compound isolated from sources like garlic skin, has demonstrated significant anti-tumor activities, including the inhibition of cell proliferation and invasion, and the induction of apoptosis.^[1] Its mechanism of action involves the modulation of key cellular signaling pathways such as PI3K/Akt and p38 MAPK.^{[1][2][3]} Proper preparation of **N-Feruloyloctopamine** solutions is critical for obtaining reliable and reproducible results in in-vitro and in-vivo studies. This document provides a detailed protocol for the preparation of **N-Feruloyloctopamine** stock solutions using Dimethyl Sulfoxide (DMSO) and subsequent dilution for use in cell-based assays.

Chemical and Physical Properties

A summary of the key properties of N-trans-Feruloyloctopamine is presented below. This data is essential for accurate stock solution preparation.

| Property | Value | Reference(s) |
|----------------------|--|--------------|
| Molecular Formula | $C_{18}H_{19}NO_5$ | [4][5] |
| Molecular Weight | 329.3 g/mol | [4][5] |
| CAS Number | 66648-44-0 | [2][4] |
| Appearance | Solid | [4] |
| Solubility in DMSO | 145 mg/mL (approx. 440.26 mM) | [6] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for 1 month | [1][7] |

Application Notes

Mechanism of Action

N-Feruloyloctopamine exerts its anti-cancer effects primarily by inhibiting cell invasion and proliferation. Studies in hepatocellular carcinoma (HCC) cell lines have shown that it significantly decreases the phosphorylation levels of Akt and p38 MAPK.[1][3] Furthermore, it modulates the Epithelial-Mesenchymal Transition (EMT) by inhibiting the expression of Slug and increasing the level of E-cadherin.[1][3] This compound is also reported to induce apoptosis by upregulating signals such as BBC3, DDIT3, and CDKN1A.[8]

Recommended Working Concentrations

The effective concentration of **N-Feruloyloctopamine** can vary depending on the cell line and experimental conditions.

- In-vitro studies in Huh7 and HCCLM3 liver cancer cells have shown IC_{50} values for cell proliferation at 48 hours to be 1.99 mM and 2.27 mM, respectively.[1]
- To avoid potential toxicity while studying signaling pathways, a concentration of 2.00 mM has been used effectively.[3]

- It is crucial to maintain the final concentration of the DMSO solvent in the cell culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

- N-Feruloyloctopamine** powder (MW: 329.3 g/mol)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettors and sterile tips

Procedure:

- Safety First:** Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle **N-Feruloyloctopamine** powder and DMSO in a chemical fume hood.
- Calculation:** To prepare a 100 mM stock solution, calculate the required mass of **N-Feruloyloctopamine**.
 - Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (mg/mmol)

- Example for 1 mL of 100 mM stock: Mass (mg) = 1 mL × 100 mmol/L × (1 L / 1000 mL) × 329.3 mg/mmol = 32.93 mg
- Weighing: Accurately weigh 32.93 mg of **N-Feruloyloctopamine** powder and place it into a sterile tube.
- Dissolving: Add 1 mL of sterile DMSO to the tube containing the powder.
- Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.^[6]
- Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).^{[1][7]} Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

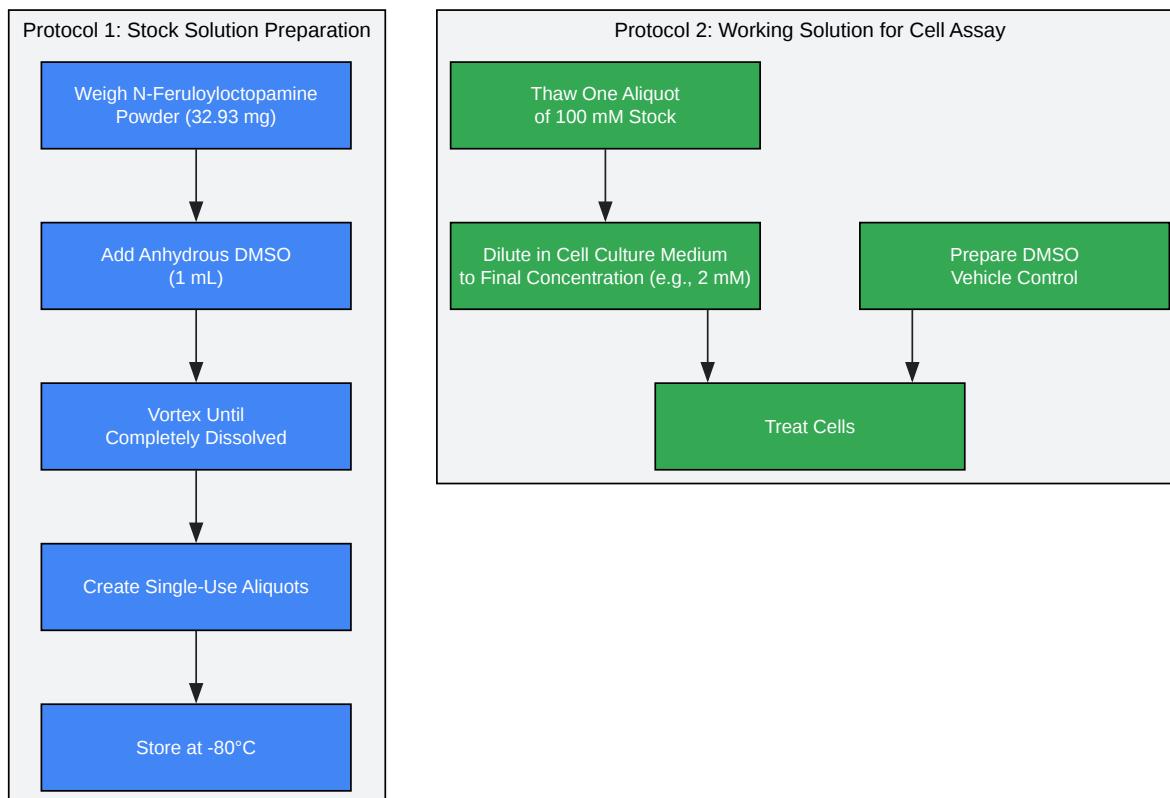
- 100 mM **N-Feruloyloctopamine** stock solution in DMSO
- Sterile, pre-warmed complete cell culture medium
- Sterile tubes for dilution
- Pipettors and sterile tips

Procedure:

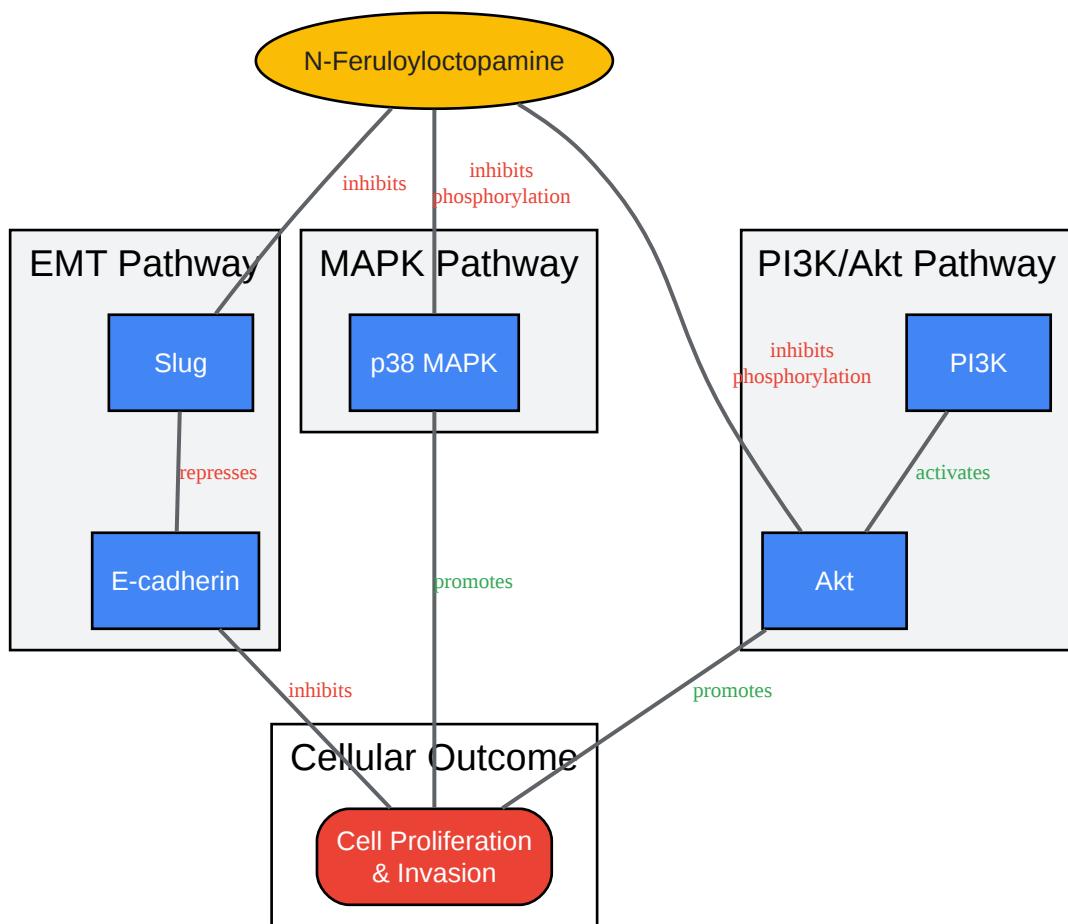
- Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.

- Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to improve accuracy. For example, dilute the 100 mM stock 1:10 in sterile culture medium to create a 10 mM intermediate stock.
- Final Dilution: Prepare the final working concentration directly in the required volume of cell culture medium.
 - Example for preparing 10 mL of 2 mM working solution from a 100 mM stock:
 - Use the formula: $M_1V_1 = M_2V_2$
 - $(100 \text{ mM}) \times V_1 = (2 \text{ mM}) \times (10 \text{ mL})$
 - $V_1 = (2 \times 10) / 100 = 0.2 \text{ mL} \text{ (or } 200 \mu\text{L)}$
 - Add 200 μL of the 100 mM stock solution to 9.8 mL of pre-warmed complete cell culture medium.
- DMSO Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 200 μL of DMSO in 9.8 mL of medium). This ensures that any observed effects are due to the compound and not the solvent.
- Mix and Use: Gently mix the final working solution and the vehicle control. Immediately add to your cell cultures as per your experimental design.

Visualizations

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Caption: Experimental workflow for preparing **N-Feruloyloctopamine** solutions.

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Caption: **N-Feruloyloctopamine's inhibitory signaling pathways.**

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Feruloyloctopamine | 66648-44-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]

- 4. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. N-Feruloyloctopamine | p38 MAPK | Akt | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: N-Feruloyloctopamine Solution Preparation and Use]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123784#n-feruloyloctopamine-solution-preparation-with-dmso]

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